

4-Chloro-2-fluorobenzoic acid physical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Chloro-2-fluorobenzoic acid

Cat. No.: B1584855

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **4-Chloro-2-fluorobenzoic Acid**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **4-Chloro-2-fluorobenzoic acid**, a compound of significant interest in pharmaceutical and agrochemical research. This document outlines key quantitative data, detailed experimental methodologies for property determination, and a logical workflow for a fundamental experimental procedure.

Core Physical Properties

4-Chloro-2-fluorobenzoic acid (CAS No. 446-30-0) is a halogenated aromatic carboxylic acid. [1] At ambient temperatures, it presents as a white to off-white crystalline solid.[1] Its molecular structure, featuring a benzene ring substituted with a carboxylic acid, a chlorine atom, and a fluorine atom, contributes to its chemical stability and polarity.[1]

Quantitative Data Summary

The known physical and chemical properties of **4-Chloro-2-fluorobenzoic acid** are summarized in the table below for easy reference and comparison.

Property	Value	Data Type
Molecular Formula	<chem>C7H4ClFO2</chem>	-
Molecular Weight	174.56 g/mol	Calculated
Appearance	White to off-white crystalline powder	Experimental
Melting Point	204-208 °C	Experimental[2][3][4]
Boiling Point	274.7 ± 20.0 °C	Predicted[4]
pKa	3.04 ± 0.10	Predicted[1][4]
Water Solubility	Insoluble/Sparingly soluble	Experimental[1]
Organic Solvent Solubility	Soluble in ethanol, acetone, and dimethylformamide	Experimental[1]
Density	1.4016 g/cm ³	Estimated[4]

Experimental Protocols

This section details the methodologies for determining the key physical properties of **4-Chloro-2-fluorobenzoic acid**.

Melting Point Determination by Capillary Method

The melting point of **4-Chloro-2-fluorobenzoic acid** is determined using the capillary melting point method, a standard procedure for crystalline solids.

Methodology:

- Sample Preparation: A small, dry sample of **4-Chloro-2-fluorobenzoic acid** is finely powdered.
- Capillary Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

- Apparatus Setup: The capillary tube is placed in a melting point apparatus, which is equipped with a heating block, a thermometer, and a viewing lens.
- Heating and Observation: The sample is heated at a steady rate. As the temperature approaches the expected melting point, the heating rate is reduced to approximately 1-2 °C per minute.
- Melting Range Determination: The temperature at which the first drop of liquid appears is recorded as the initial melting point. The temperature at which the entire sample becomes a clear liquid is recorded as the final melting point. The melting range is reported as the interval between these two temperatures.

Solubility Determination

The solubility of **4-Chloro-2-fluorobenzoic acid** in various solvents can be determined qualitatively and quantitatively.

Qualitative Methodology:

- A small amount of **4-Chloro-2-fluorobenzoic acid** (approximately 10 mg) is added to a test tube containing 1 mL of the solvent to be tested (e.g., water, ethanol, acetone).
- The mixture is agitated at a constant temperature.
- Visual observation determines if the solid dissolves completely, partially, or not at all, categorizing it as soluble, sparingly soluble, or insoluble.

Quantitative Methodology (Shake-Flask Method): The octanol/water partition coefficient (K_{ow}), a measure of lipophilicity, has been determined for **4-chloro-2-fluorobenzoic acid** using the shake-flask method.^[5]

- Equilibration: A solution of **4-Chloro-2-fluorobenzoic acid** is prepared in a mixture of n-octanol and water.
- Separation: The mixture is shaken vigorously to allow for the partitioning of the solute between the two immiscible phases and then allowed to stand for the phases to separate.

- Concentration Analysis: The concentration of the acid in each phase is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).
- Kow Calculation: The octanol/water partition coefficient is calculated as the ratio of the concentration of the acid in the octanol phase to its concentration in the aqueous phase.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) of **4-Chloro-2-fluorobenzoic acid** can be experimentally determined by potentiometric titration. This method involves titrating a solution of the acid with a strong base and monitoring the pH change.

Methodology:

- Solution Preparation: A standard solution of **4-Chloro-2-fluorobenzoic acid** is prepared in a suitable solvent, typically a mixture of water and an organic solvent like acetonitrile to ensure solubility.[\[1\]](#)
- Titration Setup: A calibrated pH electrode is immersed in the acidic solution, which is stirred continuously.
- Titration: A standardized solution of a strong base (e.g., NaOH) is added in small, known increments.
- Data Collection: The pH of the solution is recorded after each addition of the titrant.
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of base added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.

Spectral Analysis

Spectral data is crucial for the structural elucidation and identification of **4-Chloro-2-fluorobenzoic acid**.

2.4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms in the molecule.
- ^{13}C NMR: Provides information about the carbon skeleton of the molecule.

General Protocol:

- Sample Preparation: A small amount of the compound is dissolved in a deuterated solvent (e.g., DMSO-d₆).[\[6\]](#)
- Data Acquisition: The NMR spectrum is recorded on a high-resolution NMR spectrometer.
- Data Analysis: The chemical shifts, integration, and coupling patterns are analyzed to confirm the structure of the molecule.

2.4.2. Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For **4-Chloro-2-fluorobenzoic acid**, characteristic peaks for the carboxylic acid O-H and C=O stretches, as well as aromatic C-H and C-C stretches, are expected.

General Protocol (KBr Pellet):

- Sample Preparation: A small amount of the dry sample is ground with potassium bromide (KBr) powder.
- Pellet Formation: The mixture is pressed into a thin, transparent pellet.
- Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the determination of the melting point of **4-Chloro-2-fluorobenzoic acid** using the capillary method.

[Click to download full resolution via product page](#)

Caption: Workflow for Melting Point Determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. asianpubs.org [asianpubs.org]
- 2. asianpubs.org [asianpubs.org]
- 3. 4-Chloro-2-fluorobenzoic acid | C7H4ClFO2 | CID 99152 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- To cite this document: BenchChem. [4-Chloro-2-fluorobenzoic acid physical properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1584855#4-chloro-2-fluorobenzoic-acid-physical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com